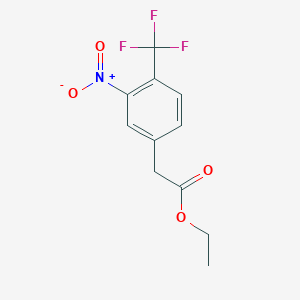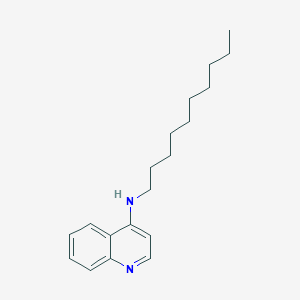
N-Decylquinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Decylquinolin-4-amine is a quinoline derivative with the molecular formula C19H28N2 Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Decylquinolin-4-amine typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes or ketones in the presence of acidic catalysts. Another method is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent such as nitrobenzene under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
N-Decylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield tetrahydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
科学研究应用
N-Decylquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes, catalysts, and materials with specific electronic properties.
作用机制
The mechanism of action of N-Decylquinolin-4-amine involves its interaction with various molecular targets. In antimicrobial applications, it inhibits DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. In anticancer research, it may inhibit specific kinases and signaling pathways involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of N-Decylquinolin-4-amine, known for its antimicrobial and antimalarial properties.
Quinolone: A class of antibiotics derived from quinoline, widely used to treat bacterial infections.
Quinazoline: Another nitrogen-containing heterocycle with applications in medicinal chemistry, particularly as anticancer agents.
Uniqueness
This compound stands out due to its specific decyl substitution, which can enhance its lipophilicity and potentially improve its bioavailability and interaction with lipid membranes. This unique structural feature may contribute to its distinct biological activities and applications .
属性
CAS 编号 |
58911-14-1 |
|---|---|
分子式 |
C19H28N2 |
分子量 |
284.4 g/mol |
IUPAC 名称 |
N-decylquinolin-4-amine |
InChI |
InChI=1S/C19H28N2/c1-2-3-4-5-6-7-8-11-15-20-19-14-16-21-18-13-10-9-12-17(18)19/h9-10,12-14,16H,2-8,11,15H2,1H3,(H,20,21) |
InChI 键 |
JCWMRNNEBVWIFS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCNC1=CC=NC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


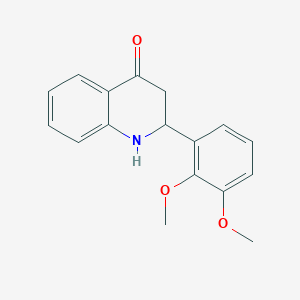

![tert-butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate](/img/structure/B11844245.png)
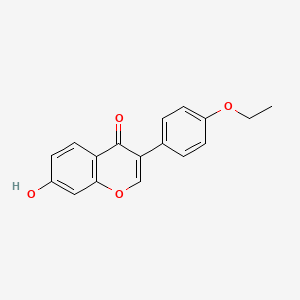
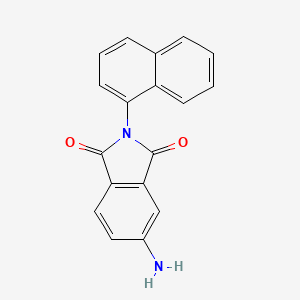
![8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B11844261.png)
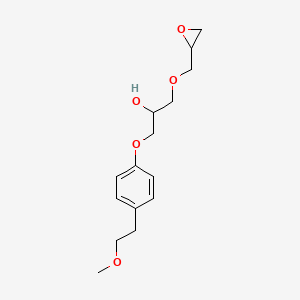
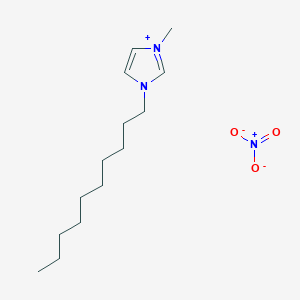

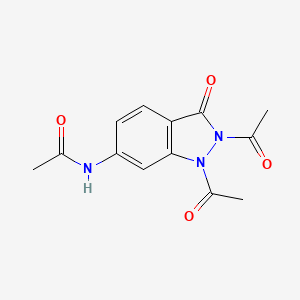
![5-Methyl-1-phenyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B11844306.png)

![3-[(Z)-(2-methoxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B11844328.png)
